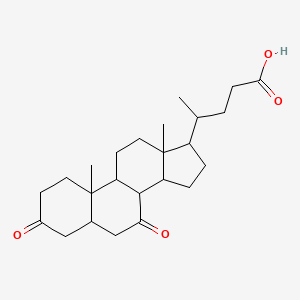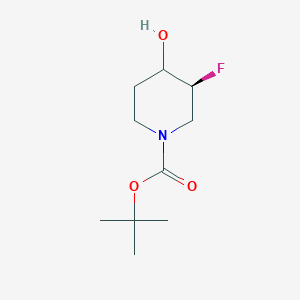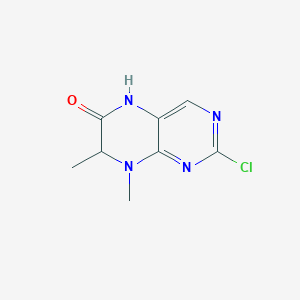
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a dimethoxyphenyl group attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method for synthesizing 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol involves the reductive amination of 2,3-dimethoxybenzaldehyde with 3-aminopropanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild acidic conditions to facilitate the formation of the desired product.
-
Amination of Epoxides: : Another synthetic route involves the ring-opening of 2,3-dimethoxyphenylpropan-1-ol epoxide with ammonia or an amine under basic conditions. This method can be catalyzed by Lewis acids or bases to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This approach allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts and automated systems are used to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
-
Oxidation: : The hydroxyl group in 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol can be oxidized to form a ketone or an aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
-
Reduction: : The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-(2,3-dimethoxyphenyl)propan-1-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol has diverse applications in scientific research:
-
Medicinal Chemistry: : It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to its structural similarity to neurotransmitters.
-
Organic Synthesis: : The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
-
Biological Studies: : It is employed in the study of enzyme mechanisms and receptor binding due to its functional groups that mimic biological substrates.
-
Industrial Applications: : The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
作用機序
The mechanism by which 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol exerts its effects depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It can interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol: Similar structure but with different methoxy group positions, affecting its reactivity and binding properties.
3-Amino-3-(2,4-dimethoxyphenyl)propan-1-ol: Another isomer with distinct chemical behavior due to the position of the methoxy groups.
Uniqueness
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.
特性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO3/c1-14-10-5-3-4-8(11(10)15-2)9(12)6-7-13/h3-5,9,13H,6-7,12H2,1-2H3 |
InChIキー |
JMNFUVWNCHBAMU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12100656.png)

![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)



![3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)




